molecular formula C16H19NO3S B12271375 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B12271375
M. Wt: 305.4 g/mol
InChI Key: YSVZFJBLTHYQFO-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a compound with the molecular formula C14H19NO3S and a molecular weight of 281.37 g/mol. This compound is of interest due to its unique structure, which combines a benzothiophene moiety with a furan carboxamide group, potentially offering diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and suitable precursors.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position of the benzothiophene ring.

    Attachment of the Furan Carboxamide Group: This step involves the reaction of the benzothiophene derivative with 2,5-dimethylfuran-3-carboxylic acid or its derivatives under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The furan ring and benzothiophene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxamide moiety may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different functional groups.

    Furan Carboxamides: Compounds with furan rings and carboxamide groups but different substituents.

Uniqueness

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide is unique due to its specific combination of a benzothiophene core with a furan carboxamide group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C16H19NO3S/c1-10-8-12(11(2)20-10)15(18)17-9-16(19)6-3-4-14-13(16)5-7-21-14/h5,7-8,19H,3-4,6,9H2,1-2H3,(H,17,18)

InChI Key

YSVZFJBLTHYQFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2(CCCC3=C2C=CS3)O

Origin of Product

United States

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